molecular formula C6H3BrClIO B12856084 2-Bromo-4-chloro-5-iodophenol

2-Bromo-4-chloro-5-iodophenol

Cat. No.: B12856084
M. Wt: 333.35 g/mol
InChI Key: OTSGJMWRVJNQDH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodophenol: is an aromatic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-iodophenol can be achieved through a multi-step process involving halogenation reactions. One common method involves the sequential halogenation of phenol. The process typically starts with the bromination of phenol to form 2-bromophenol, followed by chlorination to obtain 2-bromo-4-chlorophenol, and finally iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine, along with suitable solvents and catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-5-iodophenol is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can enhance the biological activity and selectivity of drug candidates.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. It can also be employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodophenol depends on its specific application. In nucleophilic aromatic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In biological systems, the compound’s halogen atoms can interact with molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

    2-Bromo-4-chlorophenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    2-Bromo-5-iodophenol: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.

    4-Chloro-5-iodophenol: Lacks the bromine atom, which can influence its chemical properties and applications.

Uniqueness: 2-Bromo-4-chloro-5-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research applications.

Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

2-bromo-4-chloro-5-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H

InChI Key

OTSGJMWRVJNQDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)O

Origin of Product

United States

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